(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Catalog No.
S828099
CAS No.
874289-15-3
M.F
C10H13BFNO3
M. Wt
225.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

CAS Number

874289-15-3

Product Name

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

IUPAC Name

[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid

Molecular Formula

C10H13BFNO3

Molecular Weight

225.03 g/mol

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)

InChI Key

ZAQISMKPCBHVHR-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom in an aryl group and hydroxyl groups. This specific compound features a fluorine atom at the meta position and a propylcarbamoyl group at the para position relative to the boronic acid functionality. The molecular formula for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is C11H14BFNO3C_{11}H_{14}BFNO_3, with a molecular weight of approximately 237.04 g/mol. The presence of the fluorine atom and the propylcarbamoyl group may influence its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

As (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is primarily a synthetic intermediate, a specific mechanism of action in biological systems is not applicable. However, in Suzuki-Miyaura couplings, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the organic halide partner [].

  • Potential irritants: Boronic acids may irritate the skin, eyes, and respiratory system.
  • Air and moisture sensitivity: As mentioned earlier, the compound might be sensitive to air and moisture, potentially releasing volatile byproducts upon decomposition.

Scientific literature suggests that (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid may be a valuable building block for the synthesis of more complex molecules. Here are some examples of its potential applications in scientific research:

  • Development of pharmaceuticals: Arylboronic acids can be used to create complex organic molecules with potential medicinal properties. Research has explored using related arylboronic acids to create new drugs [].
  • Material science: Arylboronic acids are being investigated for their potential use in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid has potential applications in:

  • Organic Synthesis: As a versatile reagent in cross-coupling reactions for constructing complex organic molecules.
  • Pharmaceutical Development: Its unique structural features may allow it to serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Material Science: Boronic acids are also used in creating polymeric materials and sensors due to their ability to form reversible covalent bonds with diols.

The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves several steps:

  • Preparation of Arylboronic Acid: Starting from commercially available aryl halides, the compound can be synthesized through palladium-catalyzed borylation using bis(pinacolato)diboron or similar reagents

    Interaction studies involving (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid can provide insights into its binding affinities and mechanisms of action. Such studies often utilize techniques like:

    • Nuclear Magnetic Resonance Spectroscopy: To elucidate binding interactions between this compound and potential biological targets.
    • Surface Plasmon Resonance: To measure real-time binding kinetics and affinities with proteins or other biomolecules.

    These studies are crucial for understanding how this compound might function therapeutically.

Several compounds share structural similarities with (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid0.81Methyl group instead of propyl; different electronic properties.
(3-Fluoro-2-formylphenyl)boronic acid0.72Formyl group alters reactivity; potential for different reaction pathways.
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid0.80Cyclohexane ring adds steric bulk; may affect solubility and reactivity.
(3-(Dimethylcarbamoyl)phenyl)boronic acid0.79Dimethyl substitution alters sterics and electronics compared to propyl.

The unique combination of the fluorine atom and propylcarbamoyl moiety in (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity differently than others in its class.

Wikipedia

[3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid

Dates

Modify: 2023-08-16

Explore Compound Types